Ethyl 3-nitro-4-(piperidin-1-yl)benzoate
Overview
Description
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with the molecular formula C14H18N2O4. It is characterized by the presence of a nitro group, a piperidine ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate typically involves the nitration of ethyl 4-(piperidin-1-yl)benzoate. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Reduction: Ethyl 3-amino-4-(piperidin-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate is used in scientific research for its potential biological and pharmacological activities. It is studied for its role as a building block in the synthesis of more complex molecules, which may have applications in drug discovery and development. Additionally, it is used in the study of chemical reactions and mechanisms involving nitro and ester groups .
Mechanism of Action
The mechanism of action of Ethyl 3-nitro-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules. The piperidine ring can also contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 3-nitro-4-(piperidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-nitro-4-(piperidin-4-yl)benzoate: Similar structure but with a different substitution pattern on the piperidine ring.
Ethyl 3-amino-4-(piperidin-1-yl)benzoate: A reduced form of the compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-nitro-4-piperidin-1-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)11-6-7-12(13(10-11)16(18)19)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSUBNSUPFIPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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